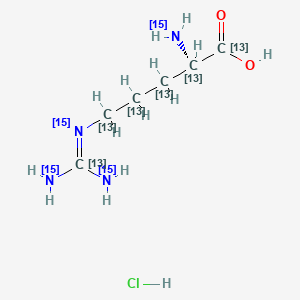
Carbidopa Ethyl Ester
Overview
Description
Carbidopa Ethyl Ester, chemically known as Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate hydrochloride, is a derivative of Carbidopa. Carbidopa is a well-known decarboxylase inhibitor used primarily in the treatment of Parkinson’s disease. This compound serves as an intermediate in the synthesis of Carbidopa and is used in various research and industrial applications .
Mechanism of Action
Target of Action
Carbidopa Ethyl Ester primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . DDC is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, this compound prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier .
Mode of Action
This compound, like Carbidopa, acts as a peripheral DDC inhibitor . This property is significant as it allows a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect, instead of being peripherally metabolized into substances unable to cross said barrier .
Biochemical Pathways
This compound affects the biosynthesis pathways of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, it prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa to cross the blood-brain barrier and be converted to dopamine within the brain .
Pharmacokinetics
Carbidopa, a closely related compound, is characterized by several factors: erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier . In patients with response fluctuations to levodopa, the concentration-effect curve becomes steeper and shifts to the right compared with patients with stable response .
Result of Action
The primary result of this compound’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine concentration . This can alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease . Additionally, Carbidopa has been shown to inhibit T cell activation, suggesting potential therapeutic use in suppression of T cell mediated pathologies .
Action Environment
The action environment of this compound is primarily the peripheral body systems outside the blood-brain barrier, where it inhibits DDC It’s worth noting that the synthesis process of carbidopa avoids the use of reagents such as sodium cyanate which have great harm to the environment .
Biochemical Analysis
Biochemical Properties
Carbidopa Ethyl Ester interacts with the enzyme AADC, inhibiting its activity . This inhibition prevents the peripheral metabolism of levodopa, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .
Cellular Effects
This compound, similar to Carbidopa, may have significant effects on various types of cells. For instance, Carbidopa has been shown to strongly inhibit T cell activation both in vitro and in vivo . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound’s mechanism of action is likely similar to that of Carbidopa. Carbidopa inhibits AADC, which in turn inhibits the peripheral metabolism of levodopa . This allows more levodopa, a dopamine precursor, to reach the brain where it is converted into dopamine .
Dosage Effects in Animal Models
Studies on Carbidopa have shown that it mitigates experimental autoimmune encephalitis and collagen-induced arthritis in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of levodopa, acting as an inhibitor of AADC . This prevents the conversion of levodopa to dopamine outside the central nervous system, reducing the unwanted side effects of levodopa on organs located outside of the central nervous system .
Transport and Distribution
This compound, like Carbidopa, is widely distributed in tissues, except in the brain . After one hour, Carbidopa is found mainly in the kidney, lungs, small intestine, and liver .
Subcellular Localization
Studies on Carbidopa have shown that treatment of ER-positive cells with Carbidopa promoted nuclear localization of AhR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbidopa Ethyl Ester typically involves the esterification of Carbidopa. One common method includes the reaction of Carbidopa with ethanol in the presence of an acid catalyst to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
Carbidopa Ethyl Ester is widely used in scientific research due to its role as an intermediate in the synthesis of Carbidopa. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of Carbidopa and related compounds for pharmaceutical applications .
Comparison with Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Levodopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa
Uniqueness: Carbidopa Ethyl Ester is unique due to its role as an intermediate in the synthesis of Carbidopa. Its ester form allows for easier manipulation in synthetic processes, making it valuable in both research and industrial applications. Unlike Carbidopa, which is directly used in therapy, this compound is primarily used for its synthetic utility .
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYOMTNVXXPNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620938 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91908-71-3 | |
| Record name | Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)










